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Compound of Interest

Compound Name: Fluminorex

CAS No.: 720-76-3

Cat. No.: B13767562

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluminorex, identified by the code McN-1231 and chemically named (RS)-5-[4-

(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine, is a centrally acting sympathomimetic

agent developed by McNeil Laboratories in the 1960s.[1] As a member of the 2-amino-5-

aryloxazoline class, it is structurally related to other anorectic compounds such as aminorex.[1]

Preclinical research, primarily in rodent models, has established its potent appetite-suppressant

activity. These application notes provide a comprehensive overview of the available preclinical

data on fluminorex, with a focus on dosage for in vivo studies, and detail the experimental

protocols utilized in its initial characterization.

Mechanism of Action (Proposed)
While the precise signaling pathways of fluminorex have not been fully elucidated in the

foundational literature, its structural similarity to aminorex and its classification as a

sympathomimetic amine suggest that it likely acts as a releasing agent of catecholamines, such
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as norepinephrine and dopamine, in the central nervous system. This action is hypothesized to

enhance satiety signals and reduce appetite.
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Caption: Hypothesized mechanism of fluminorex action.
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Quantitative Data Summary
The anorectic activity of fluminorex and related compounds was determined by its ability to

inhibit the consumption of beef broth after oral administration in rats.

Compound Code
Oral ED₅₀ in Rats
(mg/kg)

95% Confidence
Limits (mg/kg)

Fluminorex McN-1231 (Ie) 2.1 1.3 - 3.4

Aminorex (I) McN-742 5.8 3.8 - 8.8

d-Amphetamine HCl - 15.8 9.3 - 26.2

Data sourced from Poos, G. I., et al. (1963). J. Med. Chem., 6(3), 266–272.

Experimental Protocols
The following protocols are based on the methodologies described in the foundational

preclinical studies of 2-amino-5-aryloxazolines.

Anorectic Activity Assay in Rats
This protocol details the method used to determine the anorectic efficacy of fluminorex.

Animal Preparation

Drug Administration
Food Consumption Measurement Data Analysis

Select Male
Sprague-Dawley Rats

(150-200g)

House individually with
free access to food & water

Fast for 24 hours
(water ad libitum)

Administer orally (p.o.)
at varying doses

Control group receives
vehicle only

Prepare Fluminorex
suspension in 0.5% 

aqueous gum tragacanth

1 hour post-administration,
present pre-weighed

beef broth

Allow 30 minutes for
consumption

Measure remaining broth
to determine intake

Calculate percent
inhibition of food intake
compared to controls

Determine ED₅₀ using
log-probit analysis
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Caption: Workflow for anorectic activity assessment.

Male Sprague-Dawley rats (150-200 g)

Fluminorex (or other test compounds)

0.5% aqueous gum tragacanth (vehicle)

Beef broth

Oral gavage needles

Animal balances

Individual housing cages

Animal Acclimation: House rats individually with free access to standard laboratory chow and

water for at least 3 days prior to the experiment.

Fasting: Withhold food for 24 hours before the experiment. Water should be available ad

libitum.

Compound Preparation: Prepare a suspension of fluminorex in 0.5% aqueous gum

tragacanth. A range of concentrations should be prepared to determine a dose-response

curve.

Administration: Administer the fluminorex suspension or vehicle (for the control group) orally

to the rats.

Food Presentation: One hour after drug administration, present each rat with a pre-weighed

amount of beef broth.

Consumption Measurement: Allow the rats to consume the broth for 30 minutes. After this

period, remove the broth and weigh the remaining amount to determine the quantity

consumed.
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Data Analysis: Calculate the percent inhibition of food intake for each dose group relative to

the vehicle-treated control group. The ED₅₀ (the dose that produces a 50% reduction in food

intake) can then be calculated using a suitable statistical method, such as log-probit

analysis.

Synthesis of Fluminorex
The synthesis of fluminorex is achieved through the reaction of the corresponding amino

alcohol with cyanogen bromide.

Synthetic Pathway
2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol

C₉H₁₀F₃NO

Fluminorex

C₁₀H₉F₃N₂O

Spontaneous Cyclization

Cyanogen Bromide

CNBr

Spontaneous Cyclization

Click to download full resolution via product page

Caption: Synthesis of fluminorex.

The preparation involves the reaction of 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol with

cyanogen bromide. The intermediate hydroxycyanamide undergoes spontaneous cyclization to

yield fluminorex. For detailed synthetic procedures, refer to the original publication by Poos et

al. (1963).

Structure-Activity Relationships
The anorectic activity of the 2-amino-5-aryloxazoline series is sensitive to structural

modifications. Key findings from the initial studies indicate:

Aromatic Ring Substitution: Substitution on the para-position of the phenyl ring generally

enhances activity. The trifluoromethyl group in fluminorex (Ie) resulted in the most potent

compound in the series.
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Oxazoline Ring Integrity: Alterations to the oxazoline ring, such as full aromatization to an

oxazole or methylation on the ring, lead to a significant loss of anorectic activity.

Stereochemistry: While not explicitly detailed for fluminorex, the synthesis from racemic

precursors suggests the tested compound was a racemic mixture. The stereochemical

contributions to activity were not defined in the initial reports.

Conclusion
Fluminorex has demonstrated potent anorectic effects in preclinical rat models, with an oral

ED₅₀ of 2.1 mg/kg. The provided protocols, derived from the foundational research, offer a

framework for conducting further in vivo studies to explore its pharmacological profile.

Researchers should consider the structure-activity relationships when designing new analogs

or interpreting experimental results. It is important to note that this information is based on

historical research, and modern preclinical drug development would necessitate a more

extensive characterization of the compound's pharmacokinetics, pharmacodynamics, and

safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fluminorex - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Studies
of Fluminorex]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13767562/docs#application-notes-and-protocols-for-
preclinical-studies-of-fluminorex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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